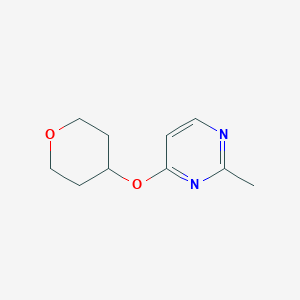

2-Methyl-4-(oxan-4-yloxy)pyrimidine

Overview

Description

2-Methyl-4-(oxan-4-yloxy)pyrimidine is a heterocyclic compound with the molecular formula C8H12N2O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yloxy)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with oxan-4-ol in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yloxy)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

2-Methyl-4-(oxan-4-yloxy)pyrimidine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique oxan-4-yloxy substituent enhances solubility and reactivity, making it suitable for various synthetic pathways. For instance, it can undergo nucleophilic aromatic substitution reactions, which are crucial for developing new chemical entities in medicinal chemistry.

Reactivity and Functionalization

The compound is known to participate in several types of reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide can introduce additional functional groups.

- Reduction : Reducing agents such as sodium borohydride can modify the compound to yield derivatives with altered biological activity.

- Substitution : Nucleophilic substitution reactions can replace the oxan-4-yloxy group with other functional groups, expanding the chemical library available for research.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that pyrimidine derivatives can inhibit specific enzymes or receptors involved in critical biological processes, such as cyclooxygenase enzymes, which play a role in inflammation and cancer progression .

Case Study: Cytotoxicity Evaluation

A study evaluated a series of pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain analogs of this compound exhibited selective activity against breast cancer (MCF-7) and renal cancer (UO-31) cell lines. The structure–activity relationship (SAR) studies provided insights into how modifications to the compound could enhance its efficacy as an anticancer agent .

Industrial Applications

Development of New Materials

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its ability to act as a precursor for various functionalized compounds makes it valuable in material science, particularly in creating polymers with specific properties tailored for applications in electronics and pharmaceuticals.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Organic Synthesis | Acts as a building block for complex heterocycles; participates in oxidation, reduction, and substitution reactions. |

| Biological Activity | Exhibits antimicrobial and anticancer properties; selective cytotoxicity against specific cancer cell lines. |

| Industrial Use | Valuable in developing new materials; enhances chemical processes through its reactivity. |

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic or interfere with the natural pyrimidine bases in nucleic acids, affecting processes such as DNA replication and transcription. The compound’s effects on cellular pathways can lead to various biological outcomes, including antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares structural similarities with 2-Methyl-4-(oxan-4-yloxy)pyrimidine but differs in its functional groups and biological activities.

2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxan-4-yloxy group differentiates it from other pyrimidine derivatives, providing unique opportunities for chemical modifications and applications.

Biological Activity

2-Methyl-4-(oxan-4-yloxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H13N2O2

- Molecular Weight : 195.22 g/mol

- Structural Characteristics : The compound features a pyrimidine core substituted with a methyl group and an oxane ether, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxane moiety allows for potential hydrogen bonding and hydrophobic interactions with biological macromolecules, which can enhance its efficacy as a therapeutic agent.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of pyrimidine derivatives demonstrated promising activity against various cancer cell lines, suggesting that structural modifications can lead to enhanced potency against tumors .

Antiviral Properties

Research has also explored the antiviral potential of pyrimidine derivatives. Some studies reported that certain structural analogs exhibited inhibitory effects on viral replication, particularly in the context of HIV-1 . This suggests that this compound may warrant further investigation for its antiviral capabilities.

Case Studies

-

Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of pyrimidine derivatives.

- Methodology : A panel of human cancer cell lines was treated with varying concentrations of the compound.

- Findings : Some derivatives showed IC50 values in the micromolar range, indicating potential as anticancer agents.

-

Antiviral Screening :

- Objective : To assess the effectiveness against HIV-1 replication.

- Methodology : The compound was tested in vitro for its ability to inhibit viral replication.

- Findings : Certain analogs exhibited significant inhibition, suggesting that further optimization could enhance efficacy against viral pathogens.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-4-(oxan-4-yloxy)pyrimidine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis often involves nucleophilic substitution reactions, where the oxan-4-yloxy group is introduced to the pyrimidine core. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl or benzyloxycarbonyl) to ensure regioselectivity . For structural confirmation, use 1H/13C NMR to verify substitution patterns, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry .

Q. How should researchers handle stability and reactivity concerns of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess sensitivity to moisture, temperature, and light. Store the compound in inert atmospheres (argon/nitrogen) at –20°C to prevent decomposition . Reactivity with common reagents (e.g., acids, bases) must be tested via small-scale trials. For example, oxan-4-yloxy groups may undergo hydrolysis under strong acidic conditions, necessitating pH-controlled environments during reactions .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. FT-IR can identify functional groups (e.g., C-O-C stretches from the oxane moiety). For quantitative purity, combine elemental analysis (C, H, N) with LC-MS to detect trace byproducts .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Solvent effects can be modeled via COSMO-RS to optimize reaction media. Validate predictions with experimental kinetic studies .

Q. What strategies improve reaction yields in the synthesis of derivatives, such as 4-aryl-substituted analogs?

- Methodological Answer : Optimize catalyst systems (e.g., Pd-catalyzed cross-coupling for aryl introductions) and solvent polarity. For example, DMF enhances solubility of polar intermediates, while microwave-assisted synthesis reduces reaction time and byproducts . Monitor progress with in situ FT-IR or Raman spectroscopy .

Q. How do researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods. For instance, if a compound shows anti-inflammatory activity in vitro but not in vivo, assess bioavailability via plasma pharmacokinetics (PK) . Use knockout cell lines to confirm target specificity and rule off-target effects . Consider batch-to-batch variability in compound purity as a confounding factor .

Q. What are the best practices for designing structure-activity relationship (SAR) studies on this compound analogs?

- Methodological Answer : Systematically vary substituents on the pyrimidine core and oxane ring. Prioritize substitutions at the 2-methyl and 4-oxy positions using parallel synthesis or combinatorial chemistry . Evaluate SAR via dose-response curves in enzyme inhibition assays (e.g., IC50 determination) and correlate with computational docking scores .

Q. Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental reactivity data be addressed?

- Methodological Answer : Re-examine force field parameters in simulations or validate with advanced techniques like time-resolved spectroscopy . For example, if DFT predicts nucleophilic attack at C4 but experiments show C2 reactivity, perform isotopic labeling (e.g., 13C) to track bond formation .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize cell lines (e.g., ATCC-validated), use internal controls (e.g., reference inhibitors), and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Validate assay results across multiple labs via ring trials .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a research lab?

Properties

IUPAC Name |

2-methyl-4-(oxan-4-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-11-5-2-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMUWBPQDSWUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.